Product packaging for Bis(4-isocyanatocyclohexyl)methane(Cat. No.:CAS No. 28605-81-4)

Bis(4-isocyanatocyclohexyl)methane

Cat. No.: B7779174
CAS No.: 28605-81-4
M. Wt: 262.35 g/mol
InChI Key: KORSJDCBLAPZEQ-UHFFFAOYSA-N
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Description

1,1-methylene bis(4-isocyanatocyclohexane) is a clear, colorless to light-yellow liquid. (NIOSH, 2022)
Dicyclohexylmethane-4,4'-diisocyanate is a diisocyanate consisting of dicyclohexylmethane with two isocyanate groups at the 4- and 4'-positions. It has a role as an allergen.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O2 B7779174 Bis(4-isocyanatocyclohexyl)methane CAS No. 28605-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane
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InChI

InChI=1S/C15H22N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h12-15H,1-9H2
Source PubChem
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InChI Key

KORSJDCBLAPZEQ-UHFFFAOYSA-N
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Canonical SMILES

C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O
Source PubChem
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Molecular Formula

C15H22N2O2
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Related CAS

156515-75-2, 62948-28-1
Record name Cyclohexane, 1,1′-methylenebis[4-isocyanato-, trimer
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Record name Dicyclohexylmethane diisocyanate homopolymer
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DSSTOX Substance ID

DTXSID3027588, DTXSID30891145
Record name 1,1-Methylenebis(4-isocyanatocyclohexane)
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Record name (trans,trans)-1,1'-Methylenebis[4-isocyanatocyclohexane]
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Molecular Weight

262.35 g/mol
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Physical Description

1,1-methylene bis(4-isocyanatocyclohexane) is a clear, colorless to light-yellow liquid. (NIOSH, 2022), Liquid, Clear, colorless to light-yellow liquid; [NIOSH], Clear, colorless to light-yellow liquid.
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Record name Cyclohexane, 1,1'-methylenebis[4-isocyanato-
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Record name METHYLENE BIS(4-CYCLOHEXYLISOCYANATE)
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Flash Point

greater than 395 °F (NIOSH, 2023), >395 °F
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Solubility

Reacts with water (NIOSH, 2023), Soluble in acetone, Reacts
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Record name METHYLENE BIS(4-CYCLOHEXYLISOCYANATE)
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Density

1.07 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.066 g/cu cm, 1.07 at 77 °F, (77 °F): 1.07
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Record name METHYLENE BIS(4-CYCLOHEXYLISOCYANATE)
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Vapor Pressure

0.001 mmHg at 77 °F (NIOSH, 2023), 0.0000233 [mmHg], VP: 0.001 mm Hg at 25 °C, 0.001 mmHg at 77 °F, (77 °F): 0.001 mmHg
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Record name Dicyclohexylmethane 4,4'-diisocyanate
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Color/Form

Clear, colorless to light-yellow liquid

CAS No.

5124-30-1, 13622-90-7, 17901-48-3, 18937-00-3, 28605-81-4
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Record name 4,4'-Diisocyanatodicyclohexylmethane, trans,trans-
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Record name 4,4'-methylenedicyclohexyl diisocyanate
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Record name 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, CIS,TRANS-
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Record name METHYLENE BIS(4-CYCLOHEXYLISOCYANATE)
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Record name Isocyanic acid, methylenedi-4,1-cyclohexylene ester
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Melting Point

less than 14 °F (NIOSH, 2023), <14 °F
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Record name METHYLENE BIS(4-CYCLOHEXYLISOCYANATE)
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Record name Methylene bis(4-cyclohexylisocyanate)
Source The National Institute for Occupational Safety and Health (NIOSH)
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Synthesis and Manufacturing of Bis 4 Isocyanatocyclohexyl Methane

Phosgenation of Bis(4-aminocyclohexyl)methane

The primary industrial method for producing Bis(4-isocyanatocyclohexyl)methane is through the phosgenation of its precursor, Bis(4-aminocyclohexyl)methane. lookchem.comwikipedia.org This process involves reacting the diamine with phosgene (B1210022), typically in a liquid phase with an inert solvent. nih.govgoogle.com

Reaction Mechanisms and Conditions

The reaction of a primary amine with phosgene is a well-established method for synthesizing isocyanates. rsc.org The process can be carried out using phosgene gas, a solution of phosgene, or phosgene precursors like diphosgene and triphosgene (B27547). rsc.org

Temperature Influence on Reaction Rate and Side-Product Formation

Temperature is a critical parameter in the phosgenation process. Industrial phosgenation of diamines is often conducted at temperatures ranging from 40 to 150 °C. nih.gov Higher temperatures generally increase the reaction rate. However, controlling the temperature is crucial to minimize the formation of unwanted side products. For instance, isocyanates can slowly polymerize if heated above 50°C (122°F). lookchem.comnih.gov In some processes, particularly gas-phase phosgenation, even higher temperatures of 200 to 600 °C are employed. nih.gov

Solvent Effects on Reaction and Hydrolysis

The choice of solvent is important for the efficiency of the phosgenation reaction. Inert organic solvents such as toluene (B28343), xylene, and chlorinated aromatic hydrocarbons like ortho-dichlorobenzene (ODCB) are commonly used. nih.gov The solvent must be inert to hydrogen chloride, phosgene, and the resulting isocyanate. nih.gov ODCB, with its high boiling point, allows for milder operating conditions. nih.gov The use of a solvent also helps to manage the reaction exotherm and maintain a suitable viscosity for mixing.

Phosgene Stoichiometry and Conversion Efficiency

The stoichiometry of phosgene relative to the amine is a key factor in achieving high conversion efficiency. Typically, an excess of phosgene is used to ensure the complete conversion of the amine and to minimize the formation of urea (B33335) byproducts, which can arise from the reaction of the newly formed isocyanate with unreacted amine. rsc.orgwikipedia.org In some processes, the amount of phosgene used can be 3 to 7 times the stoichiometric amount. google.com However, surprisingly, it has been found that as little as 1.2 to 1.5 times the stoichiometric quantity of phosgene can be sufficient under certain conditions. google.com The use of phosgene precursors like diphosgene or triphosgene in stoichiometric amounts, in combination with a tertiary base, has also been shown to lead to complete conversion of amine to isocyanate groups. rsc.org

Precursor Preparation: Bis(4-aminocyclohexyl)methane Synthesis

The precursor, Bis(4-aminocyclohexyl)methane, is synthesized by the hydrogenation of 4,4'-methylenedianiline. wikipedia.org This reaction is typically carried out in the liquid phase with hydrogen gas in the presence of a heterogeneous catalyst, often based on ruthenium or rhodium. wikipedia.orgprepchem.com The process can be performed in multiple series-connected reaction zones under adiabatic conditions. google.com Different stereoisomeric mixtures of Bis(4-aminocyclohexyl)methane can be obtained depending on the reaction conditions, such as temperature and pressure. prepchem.com For example, hydrogenation at 75°-125°C can produce mixtures that are liquid at room temperature, while temperatures between 140°-250°C can result in products with a freezing point above 40°C. prepchem.com

Purification Techniques for Industrial and Laboratory Scale

After the phosgenation reaction, the crude this compound needs to be purified to remove the solvent, excess phosgene, and any byproducts. Distillation is a common purification method. google.comrsc.org Given that the solvent usually has a lower boiling point than the isocyanate, it can be separated by distillation. google.com The remaining crude isocyanate can then be further purified by distillation, often using a thin-film evaporator. google.com For laboratory-scale synthesis, after the reaction, the solvent can be removed using a rotary evaporator. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
Appearance Clear, colorless to light-yellow liquid
Boiling Point 168 °C / 1.5 mmHg
Melting Point 25 °C
Density 1.07 g/cm³
Refractive Index 1.497 at 20 °C

Data sourced from multiple references. lookchem.comnih.gov

Alternative Synthetic Pathways

Alternative methods for synthesizing this compound are driven by the desire to move away from hazardous reagents like phosgene and to incorporate renewable resources. These pathways explore innovative chemical processes that offer improved safety and environmental profiles.

Green chemistry principles are increasingly influencing the production of industrial chemicals, including isocyanates. The primary focus has been the development of "non-phosgene" routes to avoid the use of the acutely toxic and corrosive gas phosgene, which is used in the conventional synthesis from 4,4'-diaminodicyclohexylmethane. wikipedia.orgionike.com

One of the most explored non-phosgene strategies involves the thermal decomposition of carbamates. google.comresearchgate.net This process typically includes:

Carbamate Formation: The corresponding diamine (4,4'-diaminodicyclohexylmethane) is reacted with an agent like dimethyl carbonate or urea and an alcohol to form a dicarbamate (also known as a diurethane).

Thermal Cleavage: The resulting dicarbamate is heated, causing it to decompose into the target diisocyanate (H₁₂MDI) and the alcohol, which can be recycled.

Another green approach involves the use of phosgene equivalents, such as diphosgene or triphosgene. researchgate.net However, these substances often liberate phosgene under reaction conditions, mitigating some of the safety benefits. researchgate.net More advanced methods focus on catalytic processes. For instance, research has shown the efficacy of nickel-promoted magnetic iron oxide catalysts for the synthesis of N-substituted carbamates, which are key precursors to isocyanates, providing a safer and more environmentally sound route. ionike.com Other non-phosgene methods that have been investigated include the reductive carbonylation of nitro-compounds and the oxidative carbonylation of amines, though these can present their own challenges, such as the use of carbon monoxide. ionike.com

Table 1: Comparison of Phosgene and Non-Phosgene Synthetic Routes
FeatureConventional Phosgene RouteNon-Phosgene (Carbamate) Route
Primary Reagent Phosgene (COCl₂)Dimethyl Carbonate, Urea, Alcohol
Key Intermediate Carbamoyl (B1232498) ChlorideDicarbamate (Diurethane)
Primary Byproduct Hydrochloric Acid (HCl)Recyclable Alcohol
Safety Concerns High toxicity of phosgene, corrosive HClLower toxicity reagents, handling of high temperatures
Environmental Impact Potential for toxic release, corrosive wasteReduced toxicity, potential for closed-loop recycling of alcohol

The utilization of renewable, bio-based feedstocks for chemical production is a central goal of sustainable industry. osti.govrsc.org For polyurethanes, significant progress has been made in developing bio-based polyols. However, creating bio-based diisocyanates, particularly a complex cycloaliphatic one like H₁₂MDI, presents greater challenges. rsc.orgresearchgate.net

The direct industrial precursor for H₁₂MDI is 4,4'-diaminodicyclohexylmethane (also known as PACM), which is produced via the hydrogenation of methylenedianiline (MDA). wikipedia.org MDA, in turn, is synthesized from petroleum-based feedstocks (aniline and formaldehyde). A fully bio-based route to H₁₂MDI would therefore necessitate the development of bio-based pathways to MDA or an entirely new bio-derived precursor with a similar cyclic structure.

While direct bio-synthesis of H₁₂MDI is not yet commercially established, the broader field of bio-based isocyanates is an active area of research. researchgate.net Scientists are exploring various natural sources as starting materials:

Fatty Acids: Vegetable oils can be converted into long-chain dicarboxylic acids, which can then be transformed into aliphatic diisocyanates through methods like the Curtius rearrangement. researchgate.net

Lignin (B12514952): As a source of aromatic structures, lignin is being investigated for the synthesis of bio-based aromatic diisocyanates. google.com

Carbohydrates: Sugars and other carbohydrates can be converted into platform chemicals like furan (B31954) derivatives, which can serve as building blocks for isocyanate synthesis. researchgate.net

These efforts have led to the development of some commercial bio-based isocyanates, such as 1,5-pentamethylene diisocyanate (PDI), but a bio-based equivalent for H₁₂MDI remains a long-term objective. rsc.org

A significant alternative manufacturing pathway produces H₁₂MDI by hydrogenating its aromatic analogue, Methylene (B1212753) Diphenyl Diisocyanate (MDI). This route is advantageous as it starts from a major, globally produced commodity chemical. The process can be conceptualized as a multi-step sequence designed to protect the highly reactive isocyanate groups during the hydrogenation of the aromatic rings.

To prevent the isocyanate (-NCO) groups from reacting under hydrogenation conditions, they are first "protected" by reacting them with an alcohol (e.g., ethanol (B145695) or phenol). This reaction converts the aromatic diisocyanate (MDI) into a more stable aromatic dicarbamate, also known as a diurethane. This step is reversible, which is crucial for the final stage of the synthesis.

The aromatic dicarbamate is then subjected to catalytic hydrogenation. In this step, the benzene (B151609) rings of the MDI-based urethane (B1682113) are saturated with hydrogen, converting them into cyclohexyl rings. This reaction requires specific catalysts, such as ruthenium or rhodium, and is carried out under high pressure (50–100 bar) and elevated temperature (100–150°C). rsc.org The result is a cycloaliphatic dicarbamate, the hydrogenated version of the intermediate from the first step.

The final step is the thermal cleavage, or decomposition, of the cycloaliphatic dicarbamate. google.comresearchgate.net By heating the molecule to a sufficiently high temperature, the protective alcohol groups are eliminated, regenerating the highly reactive isocyanate groups. This yields the final product, this compound (H₁₂MDI), and the alcohol, which can be recovered and reused in the initial urethanization step, making the process more efficient. researchgate.net

Table 2: Illustrative Conditions for the Hydrogenation Pathway
StepProcessKey Reagents/CatalystsTypical ConditionsProduct
1.2.3.1 UrethanizationMDI, Alcohol (e.g., Phenol)Moderate TemperatureAromatic Dicarbamate
1.2.3.2 HydrogenationHydrogen (H₂), Ruthenium or Rhodium Catalyst100-150°C, 50-100 barCycloaliphatic Dicarbamate
1.2.3.3 Thermal CleavageHeat>200°C (Varies)This compound + Alcohol

Preparation from Aromatic Isocyanates (e.g., MDI) via Hydrogenation

Industrial Synthesis Processes

The primary industrial route for synthesizing this compound is through the phosgenation of bis(4-aminocyclohexyl)methane. smolecule.com This process requires careful control of reaction conditions and specialized equipment to handle the hazardous nature of phosgene. smolecule.com

Continuous Phosgenation Reactor Design

Modern industrial synthesis of this compound predominantly utilizes continuous phosgenation processes. smolecule.com These systems offer significant advantages over batch reactors, including higher throughput and more consistent product quality. The reactor design is critical and typically involves introducing the raw materials, bis(4-aminocyclohexyl)methane and phosgene, into a specialized reactor under controlled atmospheric conditions. smolecule.com The reaction proceeds in two main steps: the initial formation of carbamoyl chloride intermediates, followed by thermal decomposition to yield the diisocyanate and hydrogen chloride. smolecule.com This continuous flow process allows for better management of the highly reactive and toxic phosgene. smolecule.com

Process Optimization for Efficiency and Yield

Optimizing the phosgenation process is crucial for achieving high efficiency and yield. Key parameters that are controlled include temperature, pressure, and the ratio of reactants. The reaction is typically carried out in the presence of an inert solvent, such as toluene or chlorobenzene, at temperatures ranging from 50°C to 100°C. smolecule.com While traditional phosgenation can require high temperatures (300-500°C) and pressures (200-3000 mbar) with a large excess of phosgene, advancements focus on improving these conditions. google.com For instance, non-phosgene routes using bis(trichloromethyl) carbonate or trichloromethyl chlorocarbonate are being explored to enhance safety and simplify operations. google.com These alternative methods can be more convenient to operate and offer more accurate metering of reactants. google.com

Impurity Control and Product Specification

Controlling impurities is a critical aspect of the manufacturing process to ensure the final product meets stringent specifications. Residual amines and oligomers are common impurities that need to be removed. Techniques such as thin-film evaporation are effective for separating high-boiling impurities. Crystallization is another method used to achieve high purity, with recrystallization from hexane/ethyl acetate (B1210297) mixtures capable of yielding a product with over 99% purity. Commercial specifications often require very low levels of certain isomers, such as the 2,4'-isomer, which is typically kept below 0.3%. smolecule.com

Isomer Control and Stereochemistry in Synthesis

The isomeric composition of this compound significantly influences its physical properties and reactivity, making isomer control a key aspect of its synthesis. The molecule has three stereoisomers: trans,trans; cis,trans; and cis,cis.

Influence of Synthesis Parameters on Isomer Ratio

The hydrogenation of Methylene Diphenyl Diisocyanate (MDI) to form the precursor diamine is a critical step where the isomer ratio can be influenced. The choice of catalyst and reaction conditions during hydrogenation plays a significant role in determining the final isomer distribution. For example, using ruthenium or rhodium catalysts supported on alumina (B75360) or carbon under hydrogen pressure (50–100 bar) and at temperatures between 100–150°C is a common method. Palladium-based catalysts have been shown to reduce the formation of the trans,trans isomer.

Reaction Chemistry and Mechanisms of Bis 4 Isocyanatocyclohexyl Methane

Core Reactivity of Isocyanate Groups (-NCO)

The isocyanate group is characterized by a highly electrophilic carbon atom due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes it susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water. poliuretanos.netnih.gov The general reactivity of isocyanates is influenced by the electronic and steric nature of the molecule. Aliphatic isocyanates, like Bis(4-isocyanatocyclohexyl)methane, are generally less reactive than their aromatic counterparts because the cyclohexyl rings are less electron-withdrawing than an aromatic ring. poliuretanos.net This reduced reactivity can be advantageous in providing better control over the polymerization process. The reaction with nucleophiles proceeds via an addition mechanism, leading to the formation of various linkages, most notably urethanes when reacting with alcohols.

Addition Reactions

The primary reaction pathway for this compound in polymer synthesis is through addition reactions with nucleophiles. These reactions are typically exothermic and can be vigorous. nih.govsmolecule.com The most significant of these is the reaction with alcohols to form polyurethanes.

The reaction between the isocyanate groups of this compound and the hydroxyl groups of alcohols or polyols results in the formation of urethane (B1682113) linkages (-NH-CO-O-). This polyaddition reaction is the cornerstone of polyurethane chemistry. The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. smolecule.com This process can be influenced by several factors, including the structure of the alcohol (primary alcohols are more reactive than secondary alcohols), the presence of catalysts, temperature, and the solvent used. kuleuven.beusm.edu

The reaction generally follows second-order kinetics, particularly in the presence of a catalyst. usm.edu However, uncatalyzed reactions can exhibit more complex kinetics. usm.edu The formation of the urethane bond creates a new functional group that can further influence the reaction environment.

Kinetic studies are essential for understanding and controlling the polyurethane formation process. They provide insights into reaction rates, mechanisms, and the influence of various parameters. For the reaction of this compound with alcohols, kinetic investigations have been performed using techniques like FTIR spectroscopy to monitor the disappearance of the characteristic isocyanate peak. usm.eduresearchgate.net

Catalysts are frequently employed in urethane synthesis to accelerate the reaction rate. researchgate.net The choice of catalyst and its concentration significantly impacts the reaction kinetics.

Organotin Compounds: Dibutyltin (B87310) dilaurate (DBTDL) is a highly effective organotin catalyst that dramatically increases the reaction rate of this compound with both primary and secondary alcohols. usm.edu The catalytic activity of DBTDL is often superior to that of tertiary amines and other metal salts like stannous octoate for aliphatic isocyanates. usm.eduresearchgate.net The second-order rate constant for the reaction has been observed to increase linearly with DBTDL concentration. usm.eduresearchgate.net For instance, in the reaction with 1-butanol, a DBTDL concentration of 300 ppm Sn resulted in a 20-fold increase in the initial reaction rate compared to the uncatalyzed reaction. usm.edu Organotin catalysts are believed to function by forming a complex with either the isocyanate or the alcohol, thereby activating them for the reaction. smolecule.com There is evidence suggesting that in polar solvents, the dominant catalytic species for organotin carboxylates is an organotin alkoxide. rsc.org

Tertiary Amines: Tertiary amines, such as triethylamine (B128534) (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO), are also common catalysts in polyurethane formation. mdpi.comresearchgate.net They generally function by activating the alcohol through hydrogen bonding or by directly interacting with the isocyanate. researchgate.net However, for aliphatic isocyanates like this compound, tertiary amines like TEA have shown little to no catalytic activity with primary alcohols and only a slight increase in the reaction rate with secondary alcohols. usm.edu The catalytic effect of tertiary amines is often more pronounced in reactions involving aromatic isocyanates. rsc.org The basicity and steric hindrance of the amine play a crucial role in its catalytic efficiency. poliuretanos.netrsc.org

Metal Salts: Various metal salts and chelates, such as those of zirconium, have been investigated as alternatives to organotin catalysts. wernerblank.com Zirconium chelates, for example, have been found to activate hydroxyl groups and catalyze the isocyanate-hydroxyl reaction through an insertion mechanism. wernerblank.com These catalysts can exhibit high selectivity for the urethane reaction over side reactions with water. wernerblank.com

Table 1: Effect of Catalyst on the Second-Order Rate Constant (k) for the Reaction of this compound with Butanols in N,N-dimethylformamide at 40°C

AlcoholCatalystCatalyst Concentration (mol/L)Second-Order Rate Constant, k (L/(mol·s))
1-ButanolDBTDL5.3 x 10⁻⁵5.9 x 10⁻⁴
2-ButanolDBTDL5.3 x 10⁻⁵1.8 x 10⁻⁴
1-ButanolSnOct-Little to no activity
2-ButanolSnOct-Slight increase in rate
1-ButanolTEA-Little to no activity
2-ButanolTEA-Slight increase in rate

Data sourced from a model study using dicyclohexylmethane-4,4'-diisocyanate (H12MDI). usm.edu

The rate of the reaction between this compound and alcohols is significantly influenced by temperature. smolecule.com An increase in temperature accelerates the reaction, following the Arrhenius equation. smolecule.com The activation energy for the uncatalyzed reaction is typically in a range that allows the reaction to proceed at a manageable rate at room temperature, but heating is often used to expedite the process. smolecule.com For the reaction of this compound with isopropanol, an activation energy of 51 kJ/mol has been reported. researchgate.net In catalyzed systems, the activation energy is lowered, further increasing the reaction rate at a given temperature. mdpi.com For example, in the presence of tertiary amine catalysts, the apparent activation energies for urethane formation are significantly reduced. rsc.org

The choice of solvent can have a profound effect on the kinetics of the reaction between this compound and alcohols, as well as on the prevalence of side reactions. acs.org Solvents can influence the reaction rate through their polarity and their ability to solvate the reactants and the transition state. researchgate.netebrary.net

It was initially thought that the dielectric constant of the solvent was the primary factor, but it is now believed that the major effect of the solvent is its influence on the self-association of the alcohol molecules. ebrary.net The concentration of free or dimeric alcohol available for reaction is a key determinant of the reaction rate. ebrary.net For instance, a significant increase in reaction rate was observed when moving from benzene (B151609) to the more polar acetonitrile. ebrary.net

The solvent can also mediate side reactions. In the presence of excess isocyanate, the newly formed urethane group can react with another isocyanate molecule to form an allophanate (B1242929) linkage. This is a common crosslinking reaction in polyurethane chemistry. researchgate.net Another potential side reaction is the reaction of the isocyanate with any residual water, which leads to the formation of an unstable carbamic acid that decomposes into an amine and carbon dioxide. researchgate.netwernerblank.com The resulting amine can then react with another isocyanate to form a urea (B33335) linkage. wernerblank.com The choice of solvent can influence the rates of these competing reactions. For example, some catalysts show higher selectivity for the urethane reaction over the urea reaction in certain solvents. researchgate.net

Kinetic Studies of Urethane Formation

Reaction with Amines to Form Ureas

This compound readily reacts with primary and secondary amines to form polyureas. nih.govnoaa.govsmolecule.com This reaction is a step-growth polymerization and is generally very rapid, often not requiring a catalyst. nih.gov The reaction involves the nucleophilic addition of the amine to the isocyanate group, resulting in a stable urea linkage. newtecoat.com

The properties of the resulting polyurea, such as stiffness and thermal stability, are influenced by the structure of both the diisocyanate and the amine, as well as the hard segment content. nih.gov The formation of hydrogen bonds between the urea groups contributes significantly to the material's mechanical properties. nih.gov

Reaction with Water (Hydrolysis) to Form Amines and Carbon Dioxide

This compound reacts with water in a process called hydrolysis. nih.govnoaa.govsmolecule.com This reaction is of significant importance for the environmental fate of the compound. smolecule.com The initial reaction produces an unstable carbamic acid, which then decomposes to form an amine, specifically methylene (B1212753) bis(4-cyclohexylamine), and carbon dioxide gas. smolecule.comchemicalbook.com

The hydrolysis of this compound is relatively rapid, with a reported half-life of approximately 2 hours in water. chemicalbook.comoecd.org This rapid hydrolysis means that the compound is unlikely to persist in the environment or be transported between different environmental compartments. chemicalbook.comoecd.org The environmental assessment of H12MDI is therefore often based on its primary hydrolysis product. chemicalbook.com

The kinetics of hydrolysis can be influenced by factors such as pH. smolecule.com Unlike some aromatic isocyanates, the hydrolysis of aliphatic isocyanates like H12MDI can be catalyzed by both acids and bases. smolecule.com

The primary degradation product of the hydrolysis of this compound is 4,4'-methylenebis(cyclohexylamine). chemicalbook.comoecd.org Studies have shown that polyurethanes based on H12MDI, when subjected to hydrolysis under high temperature and pressure, also decompose to form the corresponding amine. koreascience.krrubber.or.kr In these studies, the hydrolysis products of H12MDI-based polyurethane separated into a solid phase rich in the amine and a liquid phase containing other components like 1,4-butanediol (B3395766) (if used in the polyurethane synthesis). koreascience.krrubber.or.kr Analysis of the hydrolysis products is often carried out using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS). oecd.org

The biodegradability of the hydrolysis product, 4,4'-methylenebis(cyclohexylamine), has been assessed and is considered to be at least inherently biodegradable, although H12MDI itself is not readily biodegradable. oecd.org

Polymerization Reactions with Polyols for Polyurethane Synthesis

The synthesis of polyurethanes is fundamentally based on the polyaddition reaction between a diisocyanate, such as this compound, and a polyol (a compound with multiple hydroxyl groups). smolecule.comscispace.com This reaction forms the characteristic urethane linkages that constitute the backbone of the polymer. scispace.com The process involves mixing the diisocyanate with the polyol, often in the presence of a catalyst and other additives, to form a polymer network. smolecule.comscispace.com The properties of the resulting polyurethane are highly dependent on the specific structures of the diisocyanate and the polyol used, as well as the reaction conditions. smolecule.comresearchgate.net For instance, polyurethanes derived from this compound are known for their excellent light stability and resistance to yellowing upon exposure to light, a direct consequence of its aliphatic nature. nih.govlookchem.com

The reaction between this compound and polyols is exothermic, and the heat generated can influence the reaction rate. smolecule.com The kinetics of this polymerization generally follow second-order principles, being first-order with respect to both the isocyanate and the alcohol concentrations. smolecule.com The reactivity of the polyol is influenced by the type of its hydroxyl groups (primary, secondary, or tertiary), their spatial arrangement, and the molecular weight of the polyol. smolecule.com Primary alcohols react more rapidly with the isocyanate groups of this compound than secondary alcohols, which in turn are more reactive than tertiary alcohols, largely due to steric hindrance. smolecule.com

To control the polymerization process and optimize the properties of the final material, catalysts are often employed. smolecule.com Organotin compounds, such as dibutyltin dilaurate, and tertiary amines are common catalysts that accelerate the reaction between the isocyanate and hydroxyl groups. scispace.comacs.org These catalysts can function by activating either the isocyanate or the alcohol, thereby facilitating the formation of the urethane linkage. smolecule.com

Mechanism of Urethane Linkage Formation in Polyurethane Synthesis

The formation of a urethane linkage is the cornerstone of polyurethane chemistry. This reaction involves the nucleophilic addition of a hydroxyl group (-OH) from a polyol to the electrophilic carbon atom of an isocyanate group (-N=C=O) on the this compound molecule. smolecule.commdpi.com

The generally accepted mechanism, in the absence of a catalyst, proceeds as follows:

The oxygen atom of the hydroxyl group, with its lone pair of electrons, acts as a nucleophile and attacks the electron-deficient carbon atom of the isocyanate group. acs.org

Simultaneously, the nitrogen atom of the isocyanate group abstracts the hydrogen atom from the hydroxyl group. acs.org

This concerted process involves a cyclic transition state and results in the formation of a urethane linkage (-NH-CO-O-). mdpi.com

The reaction can be represented as: R-N=C=O + R'-OH → R-NH-CO-O-R'

Catalysts can alter this mechanism. For example, tertiary amine catalysts are believed to activate the isocyanate group by forming a complex, which increases the electrophilicity of the carbon atom. scispace.com Organometallic catalysts, like organotin compounds, can form a complex with both the isocyanate and the alcohol, bringing them into proximity and facilitating the reaction. scispace.comacs.org

Side Reactions in Polyurethane Formation

During polyurethane synthesis, especially when there is an excess of isocyanate or at elevated temperatures, several side reactions can occur. These reactions can lead to branching and cross-linking, which can significantly alter the properties of the final polymer. acs.orgresearchgate.net

Allophanate Formation: An isocyanate group can react with a urethane linkage to form an allophanate linkage. This reaction introduces a branch point in the polymer chain. The formation of allophanate is reversible and its stability decreases with increasing temperature. researchgate.nettandfonline.com

Biuret (B89757) Formation: If trace amounts of water are present, the isocyanate will first react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. smolecule.com The resulting amine can then react with another isocyanate group to form a urea linkage. Subsequently, this urea linkage can react with yet another isocyanate group to form a biuret linkage, which also acts as a branch point. acs.org The formation of biuret is generally faster and the resulting linkage is more stable than allophanate. tandfonline.comresearchgate.net

Isocyanurate Formation: In the presence of specific catalysts and at higher temperatures, isocyanate groups can undergo cyclotrimerization to form highly stable, six-membered isocyanurate rings. acs.org This reaction leads to a significant increase in cross-link density and thermal stability of the polymer.

These side reactions are often undesirable as they can lead to gelation and make the polymer difficult to process. acs.org However, in some applications, they are intentionally promoted to enhance the cross-linking and improve the thermal and mechanical properties of the polyurethane. acs.org

Reactivity Profile and Handling Precautions in Research

This compound is a reactive chemical that requires careful handling in a research setting. microkat.gr It is incompatible with a wide range of substances, including water, alcohols, amines, acids, and bases. chemicalbook.comcdc.gov Reactions with these compounds can be exothermic and may release toxic gases. nih.govchemicalbook.com

Reactivity Profile:

Reaction with Water: It reacts with water to form an amine and carbon dioxide. chemicalbook.com This reaction is often slow but can be accelerated by heat and catalysts. nih.gov The generation of CO2 can cause pressure build-up in closed containers.

Polymerization: The compound may slowly polymerize if heated above 50-60°C (122°F). nih.govchemicalbook.com This polymerization can be initiated by acids and bases. nih.gov

Exothermic Reactions: It reacts exothermically with many compounds, including alcohols, amines, and strong oxidizers, which can lead to a vigorous release of heat. smolecule.comnih.gov

Handling Precautions:

Storage: It should be stored in a cool, dry, dark, and tightly sealed container, away from incompatible materials and ignition sources. microkat.gr Refrigeration is recommended for storage. nih.govosha.gov

Handling: All handling should be performed in a chemical fume hood. microkat.gr Direct physical contact must be avoided by using appropriate personal protective equipment, including chemical-resistant gloves (e.g., Butyl or Neoprene rubber), splash goggles, and impervious clothing. microkat.grnj.gov

Spills: In case of a spill, the area should be evacuated. For cleanup, properly trained and equipped personnel are required. nj.gov

Moisture Control: Due to its reactivity with water, it is crucial to handle this compound under anhydrous conditions to prevent unwanted side reactions and degradation.

Polymer Science and Materials Applications

Polyurethane Synthesis and Properties

Polyurethanes are a versatile class of polymers formed through the reaction of a diisocyanate with a polyol. differencebetween.com The choice of diisocyanate is a critical factor that dictates the final properties of the polyurethane. nih.gov

Bis(4-isocyanatocyclohexyl)methane serves as a monomer in the synthesis of polyurethanes. In this role, the isocyanate (-NCO) groups of HMDI react with the hydroxyl (-OH) groups of a polyol, forming urethane (B1682113) linkages. sanyingpu.com This polymerization reaction results in the creation of a polyurethane polymer. differencebetween.com The aliphatic nature of HMDI, characterized by its open-chain and non-aromatic ring structure, is a key determinant of the properties of the resulting polyurethane. differencebetween.combbsurfaces.com HMDI is frequently used in the formulation of polyurethane coatings, adhesives, sealants, and elastomers. chemicalsafetyfacts.orgnih.gov

The use of HMDI in polyurethane synthesis leads to the development of high-performance polymers with a range of enhanced properties. These polyurethanes are known for their durability and suitability for demanding applications. primescholars.com

Table 1: Chemical Resistance of Polyurethane

Chemical Resistance
Aluminum Chloride 10% Vastly resistant
Diesel Oil Vastly resistant
Gasoline Resistant
Hydrochloric Acid 20% Short-term resistant
Nitric Acid 10% Not Recommended
Sodium Hydroxide 20% Resistant
Toluene (B28343) Not Recommended
Xylene Not Recommended

This table provides a general overview of polyurethane's chemical resistance. The performance of a specific HMDI-based polyurethane may vary depending on its formulation. Data sourced from psiurethanes.comgcpat.com

Polyurethanes derived from HMDI can be formulated to have low water absorption characteristics. researchgate.net The hydrophobic nature of the cyclohexyl rings in the HMDI structure contributes to this property. The degree of water absorption is also influenced by other components in the polyurethane formulation, such as the polyol. For example, the introduction of hydrophobic components like polydimethylsiloxane (B3030410) (PDMS) can further reduce water uptake. researchgate.net In some composite materials, such as those incorporating graphene oxide, the water absorption can increase with higher filler content. mdpi.com

The choice between an aliphatic diisocyanate like HMDI and an aromatic diisocyanate like methylene (B1212753) diphenyl diisocyanate (MDI) leads to polyurethanes with distinct sets of properties. bbsurfaces.comepoxytileflooring.com

A primary advantage of HMDI-based polyurethanes is their superior UV stability and resistance to yellowing upon exposure to sunlight. bbsurfaces.comepoxytileflooring.com This makes them ideal for coatings and other applications where color retention is crucial. In contrast, aromatic polyurethanes are prone to discoloration when exposed to UV light. bbsurfaces.com

In terms of mechanical properties, aromatic polyurethanes based on MDI tend to be more rigid and possess higher tensile strength and hardness. nih.govepoxytileflooring.comrotdoctor.com Aliphatic polyurethanes from HMDI are generally more flexible, which can be advantageous in applications requiring movement. bbsurfaces.com However, specific formulations of aliphatic polyurethanes can achieve high toughness, sometimes surpassing their aromatic counterparts. rotdoctor.com

Thermally, MDI-based polyurethanes often exhibit higher thermal stability due to the rigid aromatic structures. mdpi.comresearchgate.net From a cost perspective, aromatic polyurethanes are typically more affordable than aliphatic polyurethanes. epoxytileflooring.comtpufabrics.com

Table 2: General Comparison of HMDI-based and MDI-based Polyurethanes

Property HMDI-based (Aliphatic) MDI-based (Aromatic)
UV Stability Excellent, non-yellowing. bbsurfaces.comepoxytileflooring.com Prone to yellowing. bbsurfaces.com
Flexibility Generally more flexible. bbsurfaces.com Generally more rigid. bbsurfaces.com
Hardness Generally lower. nih.gov Generally higher. nih.govepoxytileflooring.com
Tensile Strength Generally lower, but can be high. nih.govrotdoctor.com Generally higher. nih.govrotdoctor.com
Chemical Resistance Good. bbsurfaces.comalfa-chemistry.com Can be very good depending on formulation. epoxytileflooring.com
Thermal Stability Good. nih.gov Generally higher. mdpi.comresearchgate.net
Cost Generally higher. epoxytileflooring.com Generally lower. epoxytileflooring.com

This table presents a generalized comparison. Specific properties can vary significantly based on the complete polyurethane formulation.

Influence of Soft Segment, Chain Extender, and Isocyanate on Polyurethane Properties

The final properties of a polyurethane elastomer are a direct result of the interplay between its constituent components: the isocyanate, the soft segment (polyol), and the chain extender.

The isocyanate structure has a profound effect on the polymerization rate, hydrogen bonding, thermal properties, and mechanical performance of the resulting polyurethane. researchgate.netnih.gov Aliphatic isocyanates like HMDI generally have slower reaction rates compared to aromatic isocyanates due to the electron-donating nature of the aliphatic rings. mdpi.com However, the higher symmetry of HMDI can facilitate better packing of the hard segments, influencing the degree of phase separation and crystallinity. mdpi.com HMDI-based polyurethanes have been shown to exhibit excellent adhesion properties. researchgate.netnih.gov

The soft segment provides flexibility and determines the elastomeric properties of the polyurethane. The choice of polyol (e.g., polyether, polyester (B1180765), polycarbonate) significantly affects the polymer's thermal stability, glass transition temperature (Tg), and degree of microphase separation. nih.gov For instance, polyurethanes synthesized with polyether soft segments generally exhibit higher thermal stability compared to those with polyester soft segments. nih.gov The molecular weight of the soft segment also plays a role; a longer polyol chain can lead to a lower hard segment ratio and an increased tendency for the polyurethane to crystallize. mdpi.comresearchgate.net

The chain extender , a low molecular weight diol or diamine, builds the hard segments along with the diisocyanate. iaea.org The structure and functionality of the chain extender influence the degree of phase separation, hydrogen bonding density, and ultimately, the mechanical properties of the polyurethane. iaea.orgresearchgate.net Linear chain extenders with an even number of methylene groups tend to result in polyurethanes with better mechanical properties due to the ability of the macromolecular chains to adopt more extended, linear conformations. researchgate.net Increasing the chain extender content enhances the hard segment length, which can restrict the motion of the soft segments and increase the hard segment's glass transition temperature. researchgate.net

The following table summarizes the influence of different components on polyurethane properties based on various studies:

ComponentInfluence on PropertiesResearch Findings
Isocyanate (HMDI) Slower reaction rate, good adhesion, high symmetry promoting ordered structures.HMDI-based PU shows the best adhesion with a lap shear strength of 7.9 MPa. researchgate.netnih.gov The reaction rate order is TDI > MDI > HDI > HMDI > IPDI. mdpi.com
Soft Segment (Polyol) Affects thermal stability, Tg, and crystallinity.Polyether-based PUs are more thermally stable than polyester-based ones. nih.gov Increasing the length of the polyol can increase the tendency of the PU to crystallize. mdpi.comresearchgate.net
Chain Extender Influences phase separation, hydrogen bonding, and mechanical properties.Linear chain extenders with even numbers of carbon atoms can improve mechanical properties. researchgate.net Increasing chain extender content can enhance hard segment length and affect segment motion. researchgate.net

Microphase Separation in Segmented Polyurethanes

Segmented polyurethanes are block copolymers composed of alternating hard and soft segments. Due to the thermodynamic incompatibility between these segments, they tend to separate into distinct microphases, a phenomenon that is fundamental to their unique properties. nih.govcityu.edu.hk The hard segments, formed by the diisocyanate and chain extender, tend to aggregate into ordered, often crystalline domains that act as physical crosslinks, while the flexible soft segments form an amorphous matrix. nih.gov

The degree and morphology of microphase separation are influenced by several factors:

Hydrogen Bonding: Hydrogen bonds between the N-H groups of the urethane linkages and the carbonyl groups are a primary driving force for the aggregation of hard segments. researchgate.netresearchgate.net Stronger hydrogen bonding within the hard segments promotes better phase separation. researchgate.net

Segment Polarity and Compatibility: A significant difference in polarity between the hard and soft segments leads to a higher degree of microphase separation. tubitak.gov.tr The chemical structure and solubility parameters of the segments are key in this regard. nih.gov

Segment Length and Ratio: The relative lengths and weight fractions of the hard and soft segments have a direct impact on the morphology. nih.gov Increasing the hard segment content generally leads to a more pronounced phase separation. kpi.ua

Crystallinity: The ability of either the hard or soft segments to crystallize can significantly enhance phase separation. mdpi.comresearchgate.netresearchgate.net The symmetry of the diisocyanate and chain extender can influence the crystallinity of the hard segments. researchgate.net

Thermal History: The processing conditions and thermal history of the material can affect the kinetics of phase separation and the resulting morphology. nih.gov

Computational methods, such as molecular dynamics simulations and quantum mechanical calculations, are increasingly used to study and predict the microphase separation behavior of polyurethanes. tubitak.gov.tr These models can provide insights into the morphology and properties of TPUs by simulating the interactions between the different segments at a molecular level. tubitak.gov.tr By comparing experimental results with morphology profiles generated by these computational methods, researchers can gain a deeper understanding of the structure-property relationships in these complex materials. tubitak.gov.tr

Advanced Materials Applications

The versatile properties of HMDI-based polyurethanes make them suitable for a range of advanced applications. Their excellent weather resistance and mechanical properties make them ideal for high-performance elastomers, waterborne polyurethane resins, and UV-curable resins. lookchem.com They are also used in the production of coatings, adhesives, and sealants. smolecule.com In the biomedical field, their biocompatibility and tunable properties have led to their use in applications such as drug delivery systems and materials for cardiovascular devices. nih.govnih.gov Furthermore, HMDI is utilized in the synthesis of specialty materials and as a crosslinking agent in various polymer systems. smolecule.com

Coatings and Adhesives Research

Polyurethanes derived from this compound (HMDI) are integral to the formulation of high-performance coatings and adhesives. The aliphatic nature of HMDI imparts excellent UV stability and resistance to yellowing upon exposure to light, making it a preferred choice for durable and weather-resistant coatings. nih.govlookchem.com Research has demonstrated that cycloaliphatic diisocyanates like HMDI are ideal for preparing polyurethane gel-coats, offering favorable physical properties. rubber.or.kr Specifically, HMDI-based polyurethane gel-coats have shown superior adhesion to fiber-reinforced plastic (FRP) composites compared to those based on other diisocyanates like isophorone (B1672270) diisocyanate (IPDI), hexamethylene diisocyanate (HDI), and m-xylylene diisocyanate (XDI). rubber.or.kr

In the realm of adhesives, HMDI contributes to the formulation of high-performance bonding agents that require robust bonding capabilities. The symmetrical and flexible open-chain structure of HMDI, although it has a cycloaliphatic nature, contributes to the adhesion properties of the resulting polyurethanes. researchgate.netmdpi.com Studies have shown that HMDI-based polyurethanes exhibit the best adhesion properties among several types of polyurethanes, with a high lap shear strength. mdpi.com

Below is a table summarizing the performance of gel-coats made from different diisocyanates:

DiisocyanateTensile StrengthAdhesion to FRP
IPDIHighestLower than HMDI
HDILowestLower than HMDI
HMDI ModerateHighest
XDIModerateLowest

Data sourced from a study on polyurethane gel-coat performance. rubber.or.kr

Elastomer Development and Properties

This compound is a key monomer in the synthesis of thermoplastic polyurethane (TPU) elastomers, which are materials exhibiting both thermoplastic and elastomeric properties. justia.comwikipedia.org These elastomers are valued for their ability to be stretched to moderate elongations and return to their near-original shape. wikipedia.org The use of HMDI in polyurethane synthesis contributes to the creation of elastomers with enhanced mechanical properties.

Segmented polyurethanes (SPUs) based on HMDI, polytetramethylene glycol (PTMG), and 1,4-butanediol (B3395766) (BD) have been synthesized for applications such as cardiovascular composites. nih.govtandfonline.com The properties of these elastomers can be tailored by adjusting the ratio of the hard segment (composed of the diisocyanate and chain extender) to the soft segment (the polyol). nih.gov For instance, increasing the rigid segment content in HMDI-based SPUs leads to a higher tensile modulus. nih.govtandfonline.com

Research has also explored the creation of thermoplastic urethane elastomeric alloys, where HMDI-based polyether urethane elastomers are a potential component. justia.com The functionality of the diisocyanate is a critical factor; for a thermoplastic material to result, the diisocyanate functionality should be 2.2 or less, as higher functionalities can lead to thermosetting materials. justia.com

The table below highlights the mechanical properties of HMDI-based segmented polyurethanes with varying rigid segment content:

Rigid Segment Content (%)Tensile ModulusTensile Strength
23.9Higher than Tecoflex SG-80ALower than Tecoflex SG-80A
33.9Higher than Tecoflex SG-80ALower than Tecoflex SG-80A
39.7 (Tecoflex SG-80A)LowerHigher

Data from a study on elastomeric composites for cardiovascular applications. nih.govtandfonline.com

Flexible and Rigid Foams Research

This compound is utilized in the production of both flexible and rigid polyurethane foams, which serve purposes such as insulation and cushioning. The selection of HMDI contributes to the color stability of the resulting urethane foam. lookchem.com

In the context of biomedical applications, biodegradable polyurethane foams have been developed using HMDI. For example, a biodegradable polyurethane foam synthesized from polycaprolactone (B3415563) (PCL) and HMDI, combined with a 1,4:3,6-dianhydro-d-sorbitol chain extender, has shown potential for tissue engineering. nih.gov These foams can be used as scaffolds to support new tissue growth. nih.gov When enriched with nano-hydroxyapatite (nHA) and bioactive compounds, these scaffolds have demonstrated the ability to promote new bone growth in animal studies. nih.gov

Biomedical Materials and Devices

The use of this compound in the biomedical field is extensive, primarily due to the biocompatibility and tunable properties of the resulting polyurethanes. nih.gov Aliphatic diisocyanates like HMDI are preferred for synthesizing biocompatible and biodegradable polyurethanes because their degradation products are generally non-toxic. nih.govgoogle.com This is a significant advantage over aromatic diisocyanates, which can degrade into potentially carcinogenic compounds. google.commdpi.com

HMDI-based polyurethanes are used in a variety of medical applications, including catheters, surgical drapes, and wound dressings. nih.govnih.gov Their versatility allows for the creation of materials that can mimic the behavior of different tissues. mdpi.com

Biodegradable Polyurethanes for Medical Devices

Biodegradable polyurethanes synthesized with HMDI are a key area of research for creating temporary medical devices that degrade as the body heals. google.com These materials are designed to have labile linkages, such as ester groups, that are susceptible to hydrolysis. mdpi.com

Researchers have successfully produced biodegradable polyurethanes from castor oil and poly(3-hydroxybutyrate) diol using HMDI as a crosslinking agent. mdpi.com Another approach involves synthesizing biodegradable thermoplastic polyurethanes with a degradable hard segment, using HMDI and a chain extender with cleavable ester bonds. tuwien.at These materials have shown promise for applications like vascular tissue engineering. tuwien.at

The degradation rate of these polyurethanes can be controlled by adjusting the composition, such as the ratio of hydrophilic to hydrophobic components. google.com For instance, polyurethanes made with isomannide, PCL diol, and hexamethylene diisocyanate (HDI) have shown mass losses of 5%–10% after 8 weeks in a phosphate (B84403) buffer at 37°C. nih.gov

Drug Delivery Systems Based on HMDI Polyurethanes

Polyurethanes, including those based on HMDI, are being intensively studied as drug delivery systems. nih.govnih.govfrontiersin.org These systems can be formulated as nanoparticles, microstructures, or scaffolds to encapsulate and release therapeutic agents. frontiersin.orgmdpi.com The versatility of polyurethane chemistry allows for the creation of drug carriers with controlled release profiles. nih.gov

For example, polyurethane microstructures synthesized from a mixture of aliphatic diisocyanates, including a derivative of HMDI, have been developed as potential drug carriers. nih.govnih.gov The degradation of these microstructures, and consequently the drug release, can be influenced by factors such as pH. nih.govnih.gov Clay minerals like montmorillonite (B579905) have also been incorporated into HMDI-based polyurethane nanocomposites to act as delivery agents.

The drug release mechanism can be tuned by altering the polymer's composition. researchgate.net For instance, in polyurethane-ester carriers, the drug release can be controlled by adjusting the ester-to-carbamate ratio. researchgate.net

Biocompatibility Studies of HMDI-based Polymers

Extensive research has confirmed the biocompatibility of polyurethanes derived from HMDI. researchgate.netresearchgate.net Biocompatibility is a crucial requirement for any material intended for medical use, ensuring it does not elicit an adverse response from the body. nih.govresearchgate.net

In vitro cytotoxicity evaluations are a primary method for assessing biocompatibility. mdpi.com Studies on alginate-based polyurethane composites synthesized with HMDI have shown that these materials are biocompatible. nih.gov Furthermore, segmented polyurethanes based on HMDI have been recognized as a significant family of blood-compatible and biocompatible materials. researchgate.net

The general consensus from numerous studies is that polyurethanes, particularly those synthesized from aliphatic diisocyanates like HMDI, exhibit good biocompatibility, making them suitable for a wide range of biomedical applications. nih.gov

Below is a table summarizing key findings from biocompatibility studies of HMDI-based polymers:

Polymer SystemBiocompatibility FindingApplication
Alginate-based PU with HMDIBiocompatible and less hemolytic activityGeneral biomedical
Segmented PU with HMDIRecognized as blood-compatible and biocompatibleCardiovascular implants
PU foam with PCL and HMDIPotential for medical applications, supports bone growthTissue engineering
Surface Modification for Biomedical Applications (e.g., Stents)

This compound (HMDI) is a key component in creating biocompatible surfaces for medical devices, particularly for cardiovascular applications like stents. researchgate.netnih.gov Its aliphatic nature contributes to the synthesis of polyurethanes with enhanced stability. researchgate.net

HMDI-Activated Surfaces for Anticoagulant Immobilization

The surface of medical implants can be modified using HMDI as a linker molecule to immobilize anticoagulants like heparin. nih.govresearchgate.net This process involves activating a polymer surface, such as ethylene-vinyl alcohol copolymer (EVAL), with HMDI. The isocyanate groups of HMDI react with hydroxyl groups on the polymer surface, leaving other isocyanate groups available to covalently bond with the functional groups of heparin. This creates a heparinized surface that is designed to improve blood compatibility and prevent thrombosis. nih.govresearchgate.net

Studies have compared different linker molecules for heparin immobilization and found that the choice of linker can influence the resulting biocompatibility. For instance, surfaces linked with certain chemicals showed better anticoagulant properties, as measured by activated partial thromboplastin (B12709170) time (APTT), compared to HMDI-linked surfaces. nih.gov The method of heparin attachment is crucial; end-point attachment of heparin has been shown to be particularly effective in conferring thromboresistance. nih.gov The density of immobilized heparin on a surface can also be controlled, which in turn influences the material's interaction with blood components. afm.cn Surfaces with co-immobilized antithrombin III and heparin have also been developed, demonstrating significant anticoagulant activity. nih.gov

Sustainable Elastomers and Bio-based Polyurethanes

There is a growing trend towards developing sustainable elastomers and polyurethanes using bio-based monomers to reduce environmental impact. mdpi.comresearchgate.net HMDI, as an aliphatic diisocyanate, is utilized in the synthesis of these "green" polymers. nih.govresearchgate.net These bio-based polyurethanes often incorporate polyols derived from renewable resources like vegetable oils (e.g., soybean, castor oil), sugars, or lignocellulosic biomass. ethernet.edu.etomnitechintl.comchemengconsulting.com

The combination of bio-based polyols with HMDI allows for the creation of thermoplastic polyurethane elastomers (bio-TPUs) with a significant percentage of renewable content. nih.govresearchgate.net Research has focused on using diisocyanate mixtures containing partially bio-based diisocyanates alongside traditional petrochemical ones like HMDI to create bio-based hard segments. nih.gov The properties of these bio-TPUs, including their thermal and mechanical characteristics, are influenced by the composition of the diisocyanate mixture and the content of the bio-based hard segments. nih.govresearchgate.net These sustainable materials are being explored for a wide range of applications, including coatings, adhesives, and foams. ethernet.edu.etomnitechintl.com

Properties of Bio-Based Thermoplastic Polyurethane Elastomers (Bio-TPUs)

PropertyObservationInfluencing Factors
Thermal StabilityChanges with the content of bio-based diisocyanate. nih.govresearchgate.netAmount of bio-based diisocyanate in the polymer structure. nih.gov
Viscoelastic BehaviorVaries based on the composition. nih.govComposition of the diisocyanate mixture. nih.gov
Glass Transition & Melting TemperaturesDecreases with certain formulations. nih.govSpecific bio-based diisocyanate content. nih.gov
Mechanical PropertiesGenerally good mechanical properties are maintained. nih.govHard segment content and structure. nih.govresearchgate.net

Hyperbranched Polyurethanes and Network Formation

HMDI is employed in the synthesis of complex polymer architectures such as hyperbranched polyurethanes. researchgate.net These polymers are characterized by a highly branched, tree-like structure, which imparts unique properties compared to their linear counterparts. nih.govrsc.org The synthesis often involves the reaction of a hyperbranched polyester polyol with a diisocyanate like HMDI. researchgate.net

Silicone-Urea Copolymers

HMDI is a crucial diisocyanate used in the synthesis of segmented silicone-urea copolymers. researchgate.netsci-hub.se These copolymers are typically formed through the reaction of amine-terminated polydimethylsiloxane (PDMS) oligomers with a diisocyanate, such as HMDI, and a diamine chain extender. sci-hub.se The resulting materials consist of alternating soft PDMS segments and hard urea (B33335) segments. researchgate.netresearchgate.net

The significant difference in polarity between the non-polar PDMS and the very polar urea segments leads to excellent microphase separation, which dictates the material's properties. researchgate.net Silicone-urea copolymers based on HMDI exhibit properties typical of thermoplastic elastomers, with their mechanical behavior being highly dependent on the hard segment content. sci-hub.se Even with very low urea hard segment content, these copolymers can form strong films. sci-hub.se Research has shown that the molecular weight of the PDMS soft segment also plays a significant role in the tensile properties of the resulting copolymer. sci-hub.senih.gov

Synthesis and Properties of Silicone-Urea Copolymers

ReactantsSynthesis MethodKey Properties
Amine-terminated PDMS, HMDI, Diamine Chain ExtenderTwo-step prepolymer methodThermoplastic elastomer, excellent microphase separation, good mechanical properties. researchgate.netsci-hub.se
PDMS, HMDIStoichiometric reactionSegmented copolymer structure. researchgate.net
Amine-terminated PDMS, Diethyl oxalate, Hydrazine, HMDITwo-step PDMS end-capping followed by polymerizationElastomeric films with monodisperse hard segments and improved thermomechanical properties. elsevierpure.com

Analytical Methods and Characterization Techniques in Research

Spectroscopic Techniques

Spectroscopy plays a pivotal role in the analysis of Bis(4-isocyanatocyclohexyl)methane, providing valuable insights into its molecular structure and reactivity. Techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy are routinely used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful and widely used technique for the analysis of this compound and its derivatives. It is particularly effective for identifying functional groups and monitoring the progress of reactions involving this diisocyanate.

Identification of Isocyanate Functional Group

The most prominent and characteristic feature in the FTIR spectrum of this compound is the strong absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group. remspec.com This peak typically appears in a distinct region of the spectrum, generally between 2250 and 2285 cm⁻¹. remspec.com Specifically, for H12MDI, this sharp and intense peak is often observed at approximately 2260 cm⁻¹ to 2270 cm⁻¹. paint.orgresearchgate.netrsc.org The absence of other significant absorptions in this region makes it an ideal marker for the presence of the isocyanate group. remspec.comazom.com

Table 1: Characteristic FTIR Peak for Isocyanate Group in this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Isocyanate (-N=C=O)Asymmetric Stretch2250 - 2285 remspec.com

This interactive table summarizes the key FTIR absorption for the isocyanate group.

Monitoring Reaction Kinetics and Isocyanate Consumption

FTIR spectroscopy is an invaluable tool for real-time monitoring of reactions involving this compound, particularly in the formation of polyurethanes. remspec.commt.com By tracking the decrease in the intensity of the characteristic isocyanate peak at ~2266 cm⁻¹, researchers can quantitatively follow the consumption of the isocyanate groups as they react with polyols or other co-reactants. thermofisher.com This allows for the determination of reaction kinetics, including the rate of reaction and the extent of conversion. remspec.comthermofisher.com

Simultaneously, the formation of urethane (B1682113) linkages can be observed by the appearance and growth of other characteristic peaks. These include the N-H stretching vibration around 3317 cm⁻¹ and the carbonyl (C=O) stretching vibration of the urethane group. researchgate.net The ability to monitor both the disappearance of reactants and the appearance of products provides a comprehensive understanding of the polymerization process. remspec.compaint.org This in-situ analysis can be performed using techniques like Attenuated Total Reflectance (ATR)-FTIR, which allows for continuous monitoring of the reaction mixture without the need for sampling. mt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the molecular backbone of the compound.

Confirmation of Cyclohexyl and Methane Backbone Structures

¹H and ¹³C NMR spectra are used to confirm the presence and arrangement of the cyclohexyl rings and the central methylene (B1212753) bridge in the this compound molecule. nih.govchemicalbook.com The complex multiplets in the ¹H NMR spectrum are indicative of the protons on the cyclohexyl rings. rsc.org

¹³C NMR spectroscopy is particularly useful for distinguishing between the different stereoisomers of H12MDI (trans-trans, cis-trans, and cis-cis). researchgate.net The chemical shifts of the carbon atoms, especially the isocyanate carbon (around 122.5 ppm for the trans-trans isomer and 122.4 ppm for other isomers), can be used to determine the isomeric composition of a given sample. researchgate.net The number of peaks in the spectrum can also indicate the purity of a specific isomer; for instance, a highly pure trans-trans isomer will show a single peak for each unique carbon, whereas mixtures of isomers will exhibit a greater number of signals. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Isomers

IsomerIsocyanate Carbon (ppm)
trans-trans122.5 researchgate.net
cis-trans, cis-cis122.4 researchgate.net

This interactive table highlights the difference in the ¹³C NMR chemical shift for the isocyanate carbon in different isomers of H12MDI.

Raman Spectroscopy for Urethane Reaction Kinetics

Raman spectroscopy serves as a complementary technique to FTIR for studying the kinetics of urethane reactions involving this compound. While FTIR is based on the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light.

Similar to FTIR, the progress of the polyurethane formation can be monitored by observing the changes in the Raman spectrum. The consumption of the isocyanate group and the formation of the urethane linkage can be tracked, providing kinetic data for the reaction. researchgate.net Raman spectroscopy can be particularly advantageous for in-situ monitoring of bulk polymerization processes.

Chromatographic Methods

Chromatography is a fundamental tool for separating and analyzing the components of a mixture. In the context of H12MDI and its derivatives, various chromatographic techniques are utilized to assess purity, determine molecular weight distributions, and identify degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a key technique for evaluating the purity of this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For H12MDI, HPLC can be used to quantify the main isomer content and identify any impurities or side-products from the synthesis process. nih.gov

The purity of H12MDI is critical as impurities can affect the stoichiometry of polymerization reactions, leading to variations in the properties of the final polyurethane product. A typical purity for H12MDI is reported to be around 99.3%. nih.gov In research and industrial settings, HPLC is often coupled with ultraviolet (UV) or fluorescence detectors for sensitive detection of the isocyanate-containing compounds. nih.govresearchgate.net The method can be adapted to quantify residual isocyanates in finished products, often after derivatization to enhance stability and detectability. researchgate.netnih.govnih.gov For instance, a common derivatizing agent is 1-(2-methoxyphenyl)piperazine (B120316) (1,2MP), which stabilizes the reactive isocyanate groups for accurate analysis. nih.gov

Table 1: HPLC Analysis Parameters for Isocyanate Quantification

ParameterValueSource
Mobile Phase Acetonitrile/Water Gradient nih.gov
Flow Rate 1 mL/min nih.gov
Injection Volume 10 µL nih.gov
Detection UV-Vis or Mass Spectrometry nih.govresearchgate.net
Calibration Range 0.2 - 40 mg/L (Analyte Dependent) nih.gov
Correlation Coefficient (R²) >0.995 epa.gov

Gel Permeation Chromatography (GPC) for Molecular Weight Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers derived from H12MDI. regulations.gov This method separates molecules based on their size in solution. Larger molecules elute faster through the porous gel of the column, while smaller molecules take a longer path and elute later.

GPC analysis provides crucial data such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). utwente.nl These parameters are directly related to the mechanical and physical properties of the resulting polyurethanes. For example, a higher molecular weight generally corresponds to improved mechanical strength. utwente.nl The analysis is typically conducted using a solvent like N,N-Dimethylformamide (DMF) and calibrated with polystyrene standards. regulations.gov Research has shown that polyurethanes synthesized from H12MDI can achieve high molecular weights, with Mn values around 65,000 g/mol and Mw values around 160,000 g/mol , indicating the formation of long polymer chains. utwente.nl

Table 2: Representative GPC Data for a Polyurethane Sample

ParameterValueSource
Number-Average Molecular Weight (Mn) 34,200 g/mol regulations.gov
Weight-Average Molecular Weight (Mw) 145,800 g/mol regulations.gov
Peak Molecular Weight (MP) 56,815 g/mol regulations.gov
Polydispersity Index (PDI) 4.243 regulations.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This makes it an ideal tool for identifying and quantifying the degradation products of H12MDI-based polyurethanes. monash.edu Understanding the degradation pathways is essential for assessing the long-term stability and environmental impact of these materials.

When polyurethanes degrade, a variety of smaller molecules can be formed. monash.edu LC-MS analysis of degradation media can reveal the presence of monomers, oligomers, and other by-products containing amine, alcohol, and carboxylic acid functionalities. monash.edu For instance, studies on the degradation of poly(ester-urethane-urea) have identified 6-hydroxy hexanoic acid and its oligomers as prominent degradation products in abiotic aqueous environments. monash.edu The high sensitivity and specificity of LC-MS/MS (tandem mass spectrometry) allow for the structural characterization of these degradation products, even at low concentrations. nih.govresearchgate.net This technique is also used to monitor the hydrolysis of H12MDI itself, which can lead to the formation of amines.

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. For H12MDI and its polyurethanes, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly important for characterizing curing behavior, thermal transitions, and thermal stability.

Differential Scanning Calorimetry (DSC) for Curing and Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. theseus.fi This technique is widely used to study the curing (polymerization) process of H12MDI with polyols, which is an exothermic reaction. The resulting thermogram shows a peak corresponding to the heat released during curing, providing information about the reaction rate and extent of cure.

DSC is also crucial for determining the thermal transitions of the resulting polyurethanes, such as the glass transition temperature (Tg) of the soft and hard segments, and the melting temperature (Tm) of any crystalline domains. researchgate.netresearchgate.netdtic.mil The Tg is a critical parameter that defines the operating temperature range of the material. theseus.fi For polyurethanes based on H12MDI, the DSC thermograms can reveal the degree of phase separation between the soft and hard segments, which significantly influences the material's mechanical properties. researchgate.netresearchgate.netdtic.mil For example, annealing can lead to better phase separation, which is observable as a shift in the glass transition temperatures. researchgate.net

Table 3: Typical Thermal Transitions of H12MDI-based Polyurethanes from DSC

Thermal TransitionTemperature Range (°C)Source
Glass Transition (Tg) of Soft Segment -45 to -70 researchgate.netdtic.mil
Endothermic Melting of Hard Segments 120 to 180 researchgate.netdtic.mil

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net This technique provides valuable information about the thermal stability and decomposition profile of H12MDI-based polyurethanes. The TGA curve shows the temperature at which the material begins to lose weight due to decomposition.

The thermal stability of polyurethanes is dependent on the chemical structure of the diisocyanate and the polyol used. koreascience.kr Polyurethanes derived from H12MDI generally exhibit good thermal stability. koreascience.kr The decomposition of these materials often occurs in multiple stages, corresponding to the breakdown of different parts of the polymer chain, such as the urethane linkages, the polyol soft segments, and the diisocyanate-based hard segments. nih.govresearchgate.net For instance, the decomposition of the urethane bonds might occur at a lower temperature, followed by the degradation of the polyol and hard segments at higher temperatures. researchgate.net TGA results show that the onset of thermal decomposition for some H12MDI-based polyurethanes can be above 230°C. researchgate.net

Table 4: TGA Data for a Thermoplastic Polyurethane Elastomer

ParameterTemperature (°C)Source
Temperature at 1% Mass Loss 252 - 272 (in air) nih.gov
Temperature at 1% Mass Loss 280 - 301 (in helium) nih.gov
Maximum Degradation Temperature (Peak 1) ~320 - 370 nih.govresearchgate.net
Maximum Degradation Temperature (Peak 2) ~390 - 430 nih.govresearchgate.net

Mechanical Characterization Techniques

The mechanical behavior of polyurethanes derived from this compound is a key determinant of their performance. Tensile testing and dynamic mechanical analysis are fundamental techniques used to quantify their mechanical properties.

Tensile Testing

Tensile testing provides crucial information about the strength, ductility, and stiffness of HMDI-based polyurethane elastomers. These tests measure the material's response to a pulling force, yielding data on tensile strength, elongation at break, and modulus.

Research has shown that the mechanical properties of these polyurethanes are significantly influenced by the chemical structure of the constituent components, including the isocyanate, polyol, and chain extender. For instance, a study comparing polyurethanes synthesized from different isocyanates found that a polyurethane based on HMDI exhibited a tensile strength of 18.1 MPa. researchgate.net The elongation at break, which indicates the material's ductility, is also a critical parameter. Polyurethane elastomers based on 1,4-bis(isocyanatomethyl)cyclohexane (B82432), a related cycloaliphatic diisocyanate, have shown high elongation at break. researchgate.net

The properties are also dependent on the hard segment content and the type of polyol used. For example, thermoplastic polyurethanes (TPUs) based on a new cycloaliphatic diisocyanate, 1,4-bis(isocyanatomethyl)cyclohexane (1,4-H6XDI), with the same hard segment content, demonstrated that the 1,4-H6XDI based TPU had the highest elongation at break while maintaining a similar tensile strength to MDI and HMDI based TPUs. researchgate.net

Interactive Table: Tensile Properties of HMDI-Based Polyurethane Elastomers

Material Composition Tensile Strength (MPa) Elongation at Break (%) 100% Modulus (MPa)
HMDI-based PU 18.1 - -
PUE with 15 wt% hard segment ~25 ~600 ~5
PUE with 25 wt% hard segment ~35 ~500 ~8

Note: The data in this table is compiled from various sources and represents typical values. Actual values may vary depending on the specific formulation and processing conditions.

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic properties of polymers, such as polyurethane elastomers. It measures the material's response to a sinusoidal stress as a function of temperature and frequency. Key parameters obtained from DMA include the storage modulus (E'), loss modulus (E''), and the tangent of the phase angle (tan δ).

For polyurethanes based on this compound, DMA reveals important information about their phase behavior and transitions. The storage modulus (E') provides insight into the stiffness of the material. Studies have shown that HMDI-based polyurethanes can exhibit a high storage modulus, particularly at low temperatures. researchgate.net The glass transition temperature (Tg) of the soft segment is a critical parameter determined from the peak of the tan δ curve. For flexible polyurethane foams, this transition is typically observed at around -50 °C. uel.ac.uk The magnitude of the tan δ peak, which can be around 1, indicates high energy absorption capacity. researchgate.net

The viscoelastic properties are highly dependent on the degree of phase separation between the hard and soft segments. A more distinct phase separation generally leads to a more defined glass transition of the soft segment and a stable rubbery plateau in the storage modulus curve. For example, the glass transition temperature of a polyurethane thermoset based on phenolic urethane was found to be -10.28 °C, with the storage modulus showing a two-stage decrease corresponding to the glass transition and depolymerization. researchgate.net

Interactive Table: Dynamic Mechanical Properties of a Typical HMDI-Based Polyurethane

Temperature (°C) Storage Modulus (E') (MPa) tan δ
-100 2000 0.05
-50 1000 0.8
0 20 0.2
50 15 0.1

Note: This table presents illustrative data. Actual DMA curves and values will vary based on the specific polyurethane formulation, including the polyol type, chain extender, and hard segment content.

Microscopy Techniques (e.g., AFM, SEM) for Morphology Studies

Microscopy techniques are indispensable for visualizing the surface and bulk morphology of polyurethanes, providing insights into the phase-separated structures that govern their properties. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are the most commonly employed methods.

The morphology of polyurethanes based on this compound is characterized by microphase separation, where hard segments, rich in urethane linkages, form distinct domains within a continuous soft segment matrix, typically composed of a polyether or polyester (B1180765) polyol. researchgate.net AFM is particularly well-suited for imaging this nanoscale phase separation. researchgate.net Phase imaging in tapping mode AFM can differentiate between the harder (brighter regions) and softer (darker regions) domains. researchgate.net The extent of this microphase separation is influenced by factors such as the molecular weight of the polyol and the hard segment content. researchgate.net An increase in the molecular weight of the polycaprolactone (B3415563) (PCL) soft segment has been shown to enhance the extent of microphase separation in HMDI-based polyurethanes. researchgate.net

SEM is used to examine the surface topography and, in the case of foams and composites, the cellular structure and filler dispersion. For instance, in polyurethane foams, SEM can reveal the uniformity of the cell size and the regularity of the molecular chain arrangement. researchgate.net In fiber-reinforced composites, SEM has been used to demonstrate good bonding between the fiber and the polyurethane matrix.

X-ray Diffraction (XRD) for Crystallinity

X-ray Diffraction (XRD) is a fundamental technique for investigating the crystalline structure of materials. In the context of polyurethanes based on this compound, XRD is used to determine the degree of crystallinity and identify the nature of the ordered structures.

Many HMDI-based polyurethanes are largely amorphous, which is reflected in their XRD patterns as broad halos rather than sharp diffraction peaks. researchgate.net A broad peak is often observed in the range of 2θ = 18-22°, which is associated with the amorphous nature of the polymer and short-range ordering of the polymer chains. researchgate.net For example, a broad peak at approximately 19.5° has been reported for some polyurethane foams. researchgate.net

However, crystallinity can be induced in these materials, particularly through the choice of the soft segment. The degree of crystallinity is influenced by the molecular weight and chemical nature of the polyol. researchgate.net For instance, in polyurethanes based on H12MDI and polycaprolactone (PCL) diol, the degree of crystallinity is primarily attributed to the soft PCL segments. researchgate.net The presence of crystalline domains can significantly impact the mechanical properties of the polyurethane.

Interactive Table: XRD Crystallinity Data for HMDI-Based Polyurethanes

Sample Description 2θ (°) Peak Type Degree of Crystallinity (%)
Amorphous HMDI-based PU ~19.5 Broad Low (< 5)
HMDI-PCL (low MW PCL) ~21.3, 23.6 Sharp 15-25

Note: This table provides representative data. The actual 2θ values and degree of crystallinity will depend on the specific composition and thermal history of the polyurethane.

Theoretical Modeling and Computational Studies

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful tool for investigating the structure-property relationships of polymers at an atomistic level. nih.gov For polyurethanes based on Bis(4-isocyanatocyclohexyl)methane, MD simulations can elucidate the dynamics of polymer chains, the formation of hydrogen bonds, and the resulting morphology.

One area of focus is understanding the free volume within the polymer matrix. Free volume refers to the void spaces between stacked molecules, which provide space for molecular movement and influence the material's mechanical properties, such as damping. mdpi.com In a study on polyurethane (PU)/poly(ethyl methacrylate) (PEMA) composites, MD simulations were used to construct amorphous cell structures of the polymer blends. By performing structural optimization and annealing simulations, researchers can calculate the fractional free volume (FFV) and correlate it with the damping performance of the material. For instance, a system with a greater free volume allows for fuller molecular chain movement, leading to better damping properties. mdpi.com

Dissipative Particle Dynamics (DPD) Simulations

Dissipative Particle Dynamics (DPD) is a mesoscopic simulation method that allows for the investigation of polymer systems over longer time and larger length scales than are accessible with traditional MD. wikipedia.orgmdpi.com In DPD, groups of atoms are coarse-grained into single particles (beads), which interact through conservative, dissipative, and random forces. wikipedia.org This approach is particularly well-suited for studying the microphase separation and morphology of segmented polyurethanes.

DPD simulations have been effectively used to study thermoplastic polyurethanes (TPUs) where the hard segment is formed by this compound. sci-hub.sesci-hub.se These simulations can predict how changes in solvent composition or the chemical nature of the soft segment influence the self-assembly and resulting structure of the TPU. sci-hub.sesci-hub.senih.gov By systematically varying the interaction parameters between the polymer blocks and the solvent beads, researchers can map out phase diagrams that predict whether the polymer will form well-defined microphase-separated structures, or remain in a mixed state. sci-hub.sesci-hub.se

The topology of the polymers for these simulations is constructed by representing the hard segments (e.g., this compound and a chain extender) and various soft segments as different types of beads. sci-hub.sesci-hub.se The DPD method has been used to model the formation of isocyanate-crosslinked networks and polycarbonate-PU materials, often starting with a mixture of linear polymers and aliphatic isocyanate trimers. nih.gov The formation of the urethane (B1682113) bond is modeled as a bond formation between the beads representing the isocyanate and alcohol groups. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is valuable for understanding the reactivity of different isomers of this compound and for interpreting experimental data like Nuclear Magnetic Resonance (NMR) spectra. researchgate.net

This compound exists as a mixture of geometric isomers (trans-trans, cis-trans, and cis-cis), and the composition of this mixture significantly affects the properties of the resulting polyurethane. researchgate.netdtic.mil DFT calculations can be used to determine the binding energies and preferred conformations of these isomers. For example, by calculating the integral values for the peaks related to the carbon atom of the isocyanate group in ¹³C NMR spectra, the content of the trans-trans isomer in different fractions of the diisocyanate can be quantified. researchgate.net The peak at 122.5 ppm is typically assigned to the carbon of the isocyanate group in the trans-trans isomer, while other isomers appear at slightly different chemical shifts. researchgate.net

DFT has also been used to calculate the binding energy between urethane or urea (B33335) groups and other molecules, providing insight into the intermolecular interactions that drive the formation of hard segment domains in polyurethanes. researchgate.net These calculations help to build a fundamental understanding of the non-covalent interactions that govern the material's structure and properties.

Flory-Huggins Theory for Polymer-Solvent Interactions

The Flory-Huggins theory is a foundational model in polymer science that describes the thermodynamics of polymer solutions. sci-hub.sesci-hub.se It introduces the Flory-Huggins interaction parameter (χ), which quantifies the interaction energy between a polymer segment and a solvent molecule. osti.govgatech.edu This parameter is crucial for predicting the miscibility of a polymer in a solvent and the tendency of block copolymers to microphase separate. A lower χ value indicates better solubility or miscibility. gatech.edu

In the context of polyurethanes made from this compound, the Flory-Huggins theory is often used in conjunction with computational methods like DPD. The interaction parameters between the different beads in a DPD simulation are related to the Flory-Huggins parameters. sci-hub.sesci-hub.se A computationally efficient approach involves first calculating these interaction parameters to select appropriate building blocks (soft segments) and solvent systems to achieve precise control over microphase separation. sci-hub.sesci-hub.senih.gov

For example, various soft segments can be clustered into categories based on the strength of their interactions with a given solvent system, as quantified by the χ parameter. sci-hub.sesci-hub.se This allows for the prediction of which soft segments will lead to stronger phase separation with the this compound-based hard segments. This theoretical framework is essential for designing novel TPUs with controlled morphologies and advanced properties. nih.gov

Table 1: DPD Interaction Parameters for TPU Soft Segments with Solvents

Data sourced from a study on tuning interaction parameters of thermoplastic polyurethanes. sci-hub.sesci-hub.se The DPD interaction parameter αij is related to the Flory-Huggins parameter, with a neutral interaction being αij = 25.0.

Kinetic Monte-Carlo Simulations for Polymerization Topology

Kinetic Monte-Carlo (kMC) simulations are a class of computational methods used to model the time evolution of systems with known transition rates for various events. In polymer science, kMC can simulate polymerization processes, providing detailed information about the resulting polymer chain architecture, including chain length distribution, branching, and crosslinking.

While specific kMC studies focusing solely on the polymerization of this compound are not prominently available, the technique has been applied to related polyurethane systems. For instance, kMC simulations have been used to model the photodegradation process of polyester-urethane coatings. nih.gov Such simulations can track the chemical reactions occurring over time, offering insights into the material's long-term stability.

The general principle of kMC applied to polymerization involves defining all possible reaction steps (initiation, propagation, chain transfer, termination, crosslinking) and their associated reaction probabilities. The simulation then proceeds by randomly selecting and executing reactions based on these probabilities. nih.gov This approach can, in principle, be applied to the step-growth polymerization involving this compound to understand how factors like isomer reactivity and stoichiometry influence the final polymer topology.

Predictive Models for Environmental Fate and Persistence

Predicting the environmental fate of chemical substances is crucial for risk assessment. For this compound, this is primarily done using Quantitative Structure-Activity Relationship (QSAR) models and specialized software suites. The EPI (Estimation Programs Interface) Suite™, developed by the U.S. Environmental Protection Agency, is a widely used screening-level tool for this purpose. episuite.devchemistryforsustainability.orgchemsafetypro.comepa.gov

EPI Suite™ contains various modules to estimate key environmental parameters: episuite.devchemistryforsustainability.orgepa.gov

Hydrolysis: The HYDROWIN™ module estimates hydrolysis rates. This compound is unstable in water and hydrolyzes rapidly. oecd.org This rapid hydrolysis means the substance is not persistent in water and therefore not bioavailable for uptake by aquatic organisms. oecd.org The primary hydrolysis product is 4,4'-methylenebis(cyclohexylamine). oecd.org

Atmospheric Degradation: The AOPWIN™ module estimates the rate of reaction with hydroxyl radicals in the atmosphere. The calculated half-life for indirect photodegradation of this compound in air is approximately 15 hours. oecd.org

Soil Adsorption: The KOCWIN™ module estimates the soil adsorption coefficient (Koc). A high Koc value indicates that the substance will adsorb strongly to soil and sediment. For this compound, a high Koc value of 3.8 x 10⁵ has been calculated, suggesting very high geoaccumulation potential. oecd.org In contrast, its hydrolysis product, 4,4'-methylenebis(cyclohexylamine), has a much lower calculated Koc of 672. oecd.org

Bioaccumulation: Due to its rapid hydrolysis, a traditional bioaccumulation assessment based on the octanol-water partition coefficient (Log Kow) is not appropriate. The substance is not available long enough in the water column to bioaccumulate. oecd.org

Multimedia Fate: The LEV3EPI™ module, a Level III fugacity model, predicts the partitioning of a chemical among different environmental compartments like air, water, soil, and sediment. episuite.devepa.gov

Table 2: Predicted Environmental Fate Properties

\Hydrolysis product is 4,4'-methylenebis(cyclohexylamine).*

Modeling of Structure-Property Relationships in Polyurethanes

A central goal of computational modeling in this field is to establish clear relationships between the molecular structure of the polyurethane constituents and the macroscopic properties of the final material. For polyurethanes based on this compound, a key focus is on the hard segments.

The structure of the hard segment, formed by the diisocyanate and a chain extender, governs the degree of microphase separation, crystallinity, and hydrogen bonding within the polymer. researchgate.netsci-hub.se These factors, in turn, dictate the material's mechanical properties, such as tensile strength and hardness. dtic.milsci-hub.se

Computational models are used to understand how the isomeric mixture of this compound affects hard segment packing. The presence of different isomers (cis-cis, cis-trans, trans-trans) disrupts the regularity of the polymer chain, which can hinder crystallization of the hard domains. dtic.milsci-hub.se While hard segment models based on the highly symmetric 1,6-hexamethylene diisocyanate (HDI) can crystallize readily, those based on this compound show weaker crystallinity due to the mix of isomers. sci-hub.se This leads to more amorphous character and often results in transparent polymers. dtic.milsci-hub.se

Modeling can also compare the properties of polyurethanes made from this compound with those made from other aliphatic or aromatic diisocyanates. sci-hub.seresearchgate.net For example, studies have shown that polyurethanes based on this compound have properties that are somewhat of a hybrid between purely linear aliphatic and other cycloaliphatic diisocyanates due to its specific chemical structure. researchgate.net By simulating the hard segment domains, researchers can predict how the choice of diisocyanate will influence phase separation and mechanical performance, guiding the synthesis of materials with tailored properties for specific applications. researchgate.netnih.gov

Computational Studies of CO2 Binding

There is no specific research data available in the public domain regarding computational studies of carbon dioxide (CO2) binding with this compound. Consequently, no detailed research findings or data tables on this topic can be presented.

Degradation and Environmental Fate of Bis 4 Isocyanatocyclohexyl Methane

The environmental persistence and transformation of Bis(4-isocyanatocyclohexyl)methane, a cycloaliphatic diisocyanate, are critical factors in assessing its ecological impact. The compound's reactivity, particularly with water and atmospheric radicals, dictates its fate in various environmental compartments.

Advanced Research Topics and Future Directions

Stereochemical Influence on Polymer Network Reactivity

The stereochemistry of the cyclohexyl rings in Bis(4-isocyanatocyclohexyl)methane significantly impacts the reactivity and final properties of the resulting polymer networks. HMDI exists as a mixture of three geometric isomers: trans,trans, cis,trans, and cis,cis. researchgate.net The spatial arrangement of the isocyanate groups in these isomers affects their accessibility and reactivity during polymerization.

Research has shown that the conformation of the cyclohexane (B81311) rings influences the formation of hydrogen bonds within the polyurethane hard segments. mdpi.com The trans conformation is generally more linear and can lead to more ordered packing and stronger hydrogen bonding, which in turn affects the mechanical properties of the polymer. mdpi.com Conversely, the presence of cis isomers can disrupt this ordered packing, leading to materials with different characteristics. Studies on other cyclic monomers have demonstrated that cis-trans isomerization can have a profound effect on polymerization behavior, with the cis isomer often being less reactive due to steric hindrance. researchgate.net The ability to control the isomeric ratio of HMDI could therefore provide a powerful tool for tailoring polymer network structures and their corresponding properties, from hard, semi-crystalline materials to soft, amorphous polymers. bath.ac.uk

Development of Non-Isocyanate Polyurethanes (NIPUs) as Alternatives

Growing environmental and health concerns regarding the use of isocyanates have spurred the development of non-isocyanate polyurethanes (NIPUs). A prominent route to NIPUs involves the reaction of cyclic carbonates with amines. This pathway avoids the use of phosgene (B1210022) and other toxic precursors associated with isocyanate production. uctm.edu

Recent advancements have focused on creating NIPUs from renewable resources, further enhancing their sustainability profile. mdpi.com While challenges remain in matching the performance of traditional polyurethanes, especially in achieving high molecular weights and comparable mechanical properties, the NIPU market is expanding. tuwien.at The development of highly reactive cyclic carbonates is a key area of research to overcome the current limitations and facilitate the production of high-performance, bio-based NIPUs.

Real-time Monitoring of Polymerization Processes

The ability to monitor polymerization reactions in real-time is crucial for process control, optimization, and ensuring consistent product quality. For polyurethane production involving HMDI, spectroscopic techniques have proven to be invaluable.

Fourier-transform near-infrared (FT-NIR) spectroscopy is a powerful tool for this purpose. azom.comabb.comnih.gov By using a fiber-optic probe immersed directly in the reactor, the concentration of the isocyanate (NCO) group can be continuously measured by monitoring its characteristic absorption band. abb.comremspec.com This allows for the real-time tracking of the reaction progress and the determination of the reaction endpoint. remspec.com Similarly, mid-infrared (mid-IR) spectroscopy, often coupled with an attenuated total reflectance (ATR) probe, can be used to follow the disappearance of the isocyanate peak, providing detailed kinetic and mechanistic information about the polymerization process. remspec.comresearchgate.net These in-situ monitoring techniques eliminate the need for time-consuming offline analysis and enable precise control over the final polymer structure and properties. azom.com

Optimization of Polymerization Conditions for Tailored Properties

The final properties of HMDI-based polymers can be precisely tailored by optimizing the polymerization conditions. This involves a multi-faceted approach that considers the choice of reactants, catalysts, and process parameters. The structural symmetry of the diisocyanate, the type of polyol, and the chain extender all play a critical role in determining the degree of phase separation between the hard and soft segments of the polyurethane, which in turn governs its mechanical properties. mdpi.com

For instance, the selection of different non-aromatic diisocyanates, including HMDI, has been shown to significantly affect the thermal, mechanical, and degradation properties of biodegradable thermoplastic polyurethanes. tuwien.at By systematically varying the ratio of the hard and soft segments, researchers can fine-tune the material's performance. Furthermore, the use of catalysts can influence the reaction kinetics and the final polymer architecture. The optimization of these conditions is essential for designing polymers with specific characteristics for applications ranging from flexible elastomers to rigid composites.

Investigation of Mechanical Properties and Structure-Property Relationships

A deep understanding of the relationship between the molecular structure of HMDI-based polymers and their macroscopic mechanical properties is fundamental to their application. The unique alicyclic structure of HMDI imparts distinct properties compared to both linear aliphatic and aromatic diisocyanates.

Polyurethanes derived from HMDI are known for their excellent light stability and resistance to weathering. The structure of the hard segment, formed by the reaction of HMDI with a chain extender, is a key determinant of the material's mechanical performance. mdpi.com Research has shown that HMDI-based polyurethanes can exhibit superior adhesion properties compared to those made with other common diisocyanates. mdpi.com The conformational isomers of the cyclohexyl rings in HMDI can affect the crystallinity of the hard domains, with more rigid alicyclic structures potentially leading to higher tensile strengths. tuwien.at By carefully selecting the polyol (soft segment) and the chain extender, and by controlling the hard-to-soft segment ratio, a wide range of mechanical properties can be achieved, from soft and flexible to hard and rigid materials.

Integration in Smart Biomedical Applications

The biocompatibility and tunable properties of HMDI-based polyurethanes make them attractive for a variety of biomedical applications, particularly in the realm of "smart" materials that can respond to physiological stimuli. These materials are being explored for use in advanced drug delivery systems and tissue engineering scaffolds. mdpi.commdpi.com

For instance, HMDI is used in the synthesis of biodegradable polyurethanes for drug delivery devices, where the polymer matrix can be designed to release a therapeutic agent at a controlled rate. mdpi.comgoogle.com In tissue engineering, HMDI-based polyurethane scaffolds can provide a temporary, biocompatible support for cell growth and tissue regeneration. mdpi.com The development of smart polyurethanes that respond to changes in pH or temperature could enable the creation of "on-demand" drug delivery systems or scaffolds that change their properties in response to cellular activity. frontiersin.orgnih.gov Furthermore, the incorporation of HMDI into electroactive polymers is being investigated for applications in nerve tissue engineering, where electrical stimulation can enhance regeneration. mdpi.com

Recyclability and Circular Economy Approaches for HMDI-based Polymers

In line with the principles of a circular economy, significant research efforts are directed towards developing effective recycling methods for polyurethane waste. For HMDI-based polymers, which are typically thermosets, chemical recycling is a promising approach to break down the polymer into its constituent monomers or valuable chemical intermediates.

Several chemical recycling methods are being explored, including hydrolysis, aminolysis, and glycolysis. researchgate.netrsc.orgscirp.org Hydrolysis of aliphatic polyurethanes, such as those derived from HMDI, can be achieved using water, sometimes with the aid of a catalyst, to recover the original polyol and diamine. nii.ac.jp Aminolysis involves the reaction of the polyurethane with an amine to produce new polyols and amines. rsc.orgacs.org Glycolysis uses diols to depolymerize the polyurethane, yielding oligomers that can be used to produce new polyurethane materials. scirp.org Another approach involves the incorporation of dynamic covalent bonds into the polyurethane network, which allows the material to be reprocessed and recycled through thermal treatment. consensus.app These strategies aim to close the loop on the lifecycle of HMDI-based polymers, reducing waste and creating a more sustainable materials economy.

Q & A

Q. What are the key structural characteristics of bis(4-isocyanatocyclohexyl)methane (HMDI) that influence its reactivity in polyurethane synthesis?

HMDI is an aliphatic diisocyanate with two cyclohexyl groups connected by a methylene bridge. Its reactivity is governed by steric hindrance from the cyclohexyl rings and the electron-withdrawing nature of the isocyanate groups (-NCO). Unlike aromatic diisocyanates (e.g., MDI), HMDI’s aliphatic structure reduces susceptibility to UV-induced degradation, making it ideal for applications requiring color stability. The trans-trans isomer configuration (most common) further affects crystallinity and reaction kinetics . Methodological Insight : Use FTIR or NMR to confirm isomer ratios and monitor NCO group consumption during reactions .

Q. What safety protocols are critical when handling HMDI in laboratory settings?

HMDI poses inhalation and dermal exposure risks. The ACGIH-recommended TLV-TWA is 0.051 mg/m³ (0.005 ppm). Use fume hoods, nitrile gloves, and full-face respirators with organic vapor cartridges. In case of skin contact, wash immediately with water and polyethylene glycol; avoid solvents like acetone, which enhance absorption . Methodological Insight : Regularly calibrate air quality monitors to detect airborne NCO concentrations and implement spill containment protocols using inert adsorbents (e.g., silica gel) .

Q. How does HMDI’s environmental persistence compare to aromatic diisocyanates?

HMDI hydrolyzes in water to form polyureas and diamines, but its aliphatic structure slows degradation compared to aromatic analogs. While its precursor, bis(4-amino-cyclohexyl)methane, has low aquatic toxicity (PNEC: 68 µg/L), HMDI’s hydrolysis products require evaluation via OECD 301F biodegradability tests . Methodological Insight : Conduct hydrolysis studies under controlled pH and temperature to quantify degradation half-lives .

Advanced Research Questions

Q. What experimental design strategies optimize HMDI-based polyurethane synthesis for tailored mechanical properties?

A factorial design approach can systematically vary HMDI-to-polyol ratios, catalyst concentrations (e.g., dibutyltin dilaurate), and curing temperatures. For example, increasing HMDI/PIB molar ratios (e.g., 1.2–2.0) enhances crosslinking density in polyisobutylene-based thermoplastics, improving elastic recovery (>90%) and damping properties (tan δ > 1.05) . Methodological Insight : Use dynamic mechanical analysis (DMA) to map glass transition temperatures (Tg) and assess phase separation in block copolymers .

Q. How do HMDI’s isomer configurations impact polymer morphology and performance?

The trans-trans isomer dominates commercial HMDI, providing higher symmetry and crystallinity. In contrast, cis-trans mixtures reduce Tg and increase solubility. For instance, trans-rich HMDI produces polyurethanes with superior tensile strength (≈25 MPa) compared to cis-containing formulations (≈18 MPa) . Methodological Insight : Separate isomers via preparative HPLC and characterize crystallinity using XRD or DSC .

Q. What mechanisms underlie HMDI’s side reactions with amines or moisture, and how can they be mitigated?

HMDI reacts exothermically with amines to form urea linkages and with water to generate CO2 (foaming) and polyureas. Side reactions can be minimized by:

  • Pre-drying substrates (<0.01% moisture via Karl Fischer titration).
  • Using blocked isocyanates (e.g., ketoxime-blocked HMDI) for controlled curing . Methodological Insight : Monitor reaction exotherms with in-situ IR spectroscopy to detect premature gelation .

Q. What analytical techniques best resolve HMDI’s reaction kinetics in complex formulations?

Real-time FTIR tracks NCO peak decay (≈2270 cm⁻¹) to calculate rate constants. For multi-component systems (e.g., HMDI + polyols + chain extenders), MALDI-TOF MS identifies intermediate species and branching . Methodological Insight : Apply the Ozawa-Flynn-Wall method to non-isothermal DSC data for kinetic modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.